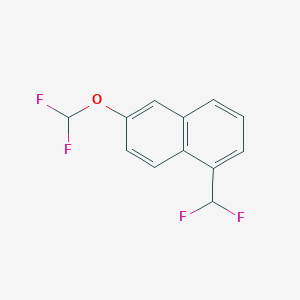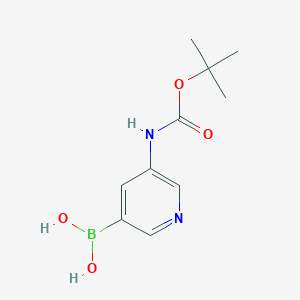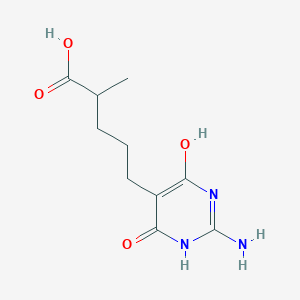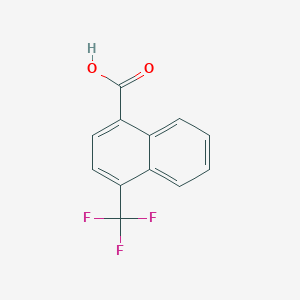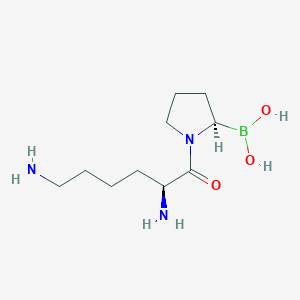
((R)-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid: is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a boronic acid moiety, with an additional diaminohexanoyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Diaminohexanoyl Group: This step involves the coupling of the pyrrolidine ring with a diaminohexanoyl group, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Boronic Acid Moiety:
Industrial Production Methods
Industrial production of (®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the diaminohexanoyl group or the pyrrolidine ring, potentially altering the compound’s properties.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: New compounds with extended carbon chains or different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, (®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes can be leveraged in the development of drugs for treating diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with a boronic acid moiety, used for treating multiple myeloma.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(®-1-((S)-2,6-Diaminohexanoyl)pyrrolidin-2-yl)boronic acid stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
783282-58-6 |
|---|---|
Fórmula molecular |
C10H22BN3O3 |
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C10H22BN3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9,16-17H,1-7,12-13H2/t8-,9-/m0/s1 |
Clave InChI |
NCKFTUHNPCXRDM-IUCAKERBSA-N |
SMILES isomérico |
B([C@@H]1CCCN1C(=O)[C@H](CCCCN)N)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)C(CCCCN)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)


